molecular formula C11H14O3 B3346648 2-Ethoxy-3,5-dimethylbenzoic acid CAS No. 1216091-64-3

2-Ethoxy-3,5-dimethylbenzoic acid

Cat. No.: B3346648
CAS No.: 1216091-64-3
M. Wt: 194.23 g/mol
InChI Key: JKUIFTNWFPHFAX-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-dimethylbenzoic acid (CAS: 1216091-64-3) is a substituted benzoic acid derivative featuring an ethoxy group at the 2-position and methyl groups at the 3- and 5-positions of the aromatic ring. This compound is characterized by its electron-donating ethoxy substituent, which influences its electronic properties, solubility, and reactivity. The compound is used in research and industrial applications, including as a synthetic intermediate in organic chemistry .

Properties

IUPAC Name

2-ethoxy-3,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-10-8(3)5-7(2)6-9(10)11(12)13/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUIFTNWFPHFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the ethylation of 3,5-dimethylbenzoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

The applications of 2-Ethoxy-3,5-dimethylbenzoic acid can be categorized as follows:

  • Medicinal Chemistry
  • Materials Science
  • Organic Synthesis
  • Biological Studies

Medicinal Chemistry

This compound has shown potential in drug development due to its structural features that may interact with biological targets.

Case Study: Anticancer Activity

A study investigated the compound's ability to inhibit cancer cell proliferation. The results indicated that at certain concentrations, it effectively reduced cell viability in various cancer cell lines. This suggests a potential role as an anticancer agent, warranting further exploration into its mechanisms of action.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and advanced materials.

Application: Polymer Production

This compound serves as a monomer in the production of specialty polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices improves their performance in various applications, including coatings and adhesives.

Organic Synthesis

The compound acts as an important intermediate in organic synthesis, facilitating the formation of more complex molecules.

Synthesis Route Example

One notable reaction involves the use of this compound in the synthesis of pharmaceutical compounds through esterification reactions. The ethoxy group enhances nucleophilicity, allowing for various substitution reactions that lead to diverse derivatives.

Biological Studies

Research has focused on the biological activity of this compound regarding enzyme interactions and cellular effects.

Enzyme Interaction Study

In vitro studies demonstrated that this compound interacts with specific enzymes involved in metabolic pathways. It was found to inhibit certain carboxylesterases, leading to altered metabolic profiles in tested organisms.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agentReduced cell viability in cancer cell lines
Materials ScienceUsed in polymer productionEnhanced thermal stability and mechanical properties
Organic SynthesisIntermediate for complex molecule synthesisFacilitates esterification and substitution reactions
Biological StudiesInteraction with metabolic enzymesInhibits carboxylesterases affecting metabolic pathways

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Substituents CAS Number Key Properties/Applications Reference
This compound 2-ethoxy, 3,5-dimethyl 1216091-64-3 Electron-donating ethoxy group; used in synthesis. Likely lower acidity than hydroxylated analogs.
4-Hydroxy-3,5-dimethylbenzoic acid 4-hydroxy, 3,5-dimethyl 4919-37-3 Higher acidity (pKa ~4.5–5.0 due to -OH); mp 222–226°C. Used in pharmaceuticals and agrochemicals.
2-Amino-3,5-dimethylbenzoic acid 2-amino, 3,5-dimethyl 14438-32-5 Basic amino group enables hydrogen bonding; used in alkylation reactions and as a pharmaceutical intermediate.
2-Ethoxy-3,5-difluorobenzoic acid 2-ethoxy, 3,5-difluoro N/A Fluorine substituents enhance metabolic stability and lipophilicity; potential use in medicinal chemistry.
Methyl 3,5-dimethoxybenzoate 3,5-methoxy, methyl ester 534-16-7 Methoxy groups increase planarity; used in liquid crystals and organic synthesis.
2-Amino-6-bromo-3,5-dimethylbenzoic acid 2-amino, 6-bromo, 3,5-dimethyl 1603580-85-3 Bromine adds steric bulk; facilitates halogenation reactions in drug discovery.

Key Differences in Properties and Reactivity

Acidity: The ethoxy group in this compound is electron-donating, reducing acidity compared to 4-hydroxy-3,5-dimethylbenzoic acid, where the hydroxyl group (electron-withdrawing) lowers the pKa significantly . Amino-substituted analogs (e.g., 2-amino-3,5-dimethylbenzoic acid) exhibit basicity due to the -NH₂ group, enabling participation in hydrogen bonding and protonation-dependent reactivity .

Crystallinity and Hydrogen Bonding: Hydroxy and amino analogs form stronger intermolecular hydrogen bonds, leading to higher melting points (e.g., 222–226°C for 4-hydroxy-3,5-dimethylbenzoic acid) compared to ethoxy derivatives . Methoxy groups (e.g., in methyl 3,5-dimethoxybenzoate) enhance molecular planarity, favoring ordered crystal packing, as seen in its use in liquid crystals .

Reactivity and Applications: Ethoxy Group: The ethoxy substituent in the target compound may stabilize intermediates in nucleophilic aromatic substitution or esterification reactions . Halogenated Analogs: Bromine or fluorine substitutions (e.g., 2-amino-6-bromo-3,5-dimethylbenzoic acid) introduce sites for cross-coupling reactions (e.g., Suzuki-Miyaura), making them valuable in drug synthesis . Amino Derivatives: 2-Amino-3,5-dimethylbenzoic acid undergoes ethylation to produce N-alkylated products, highlighting its utility in synthesizing bioactive molecules .

Biological Activity

2-Ethoxy-3,5-dimethylbenzoic acid (CAS No. 1216091-64-3) is a benzoic acid derivative that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • Physical State : Solid
  • Purity : ≥95%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various benzoic acid derivatives, this compound demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell Line IC50 (µM)
A54910.5
HepG28.3
MCF715.0

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, leading to reduced cell viability .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It is believed to inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation. The ethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the efficacy of this compound against Mycobacterium tuberculosis showed promising results. Mice treated with the compound displayed reduced bacterial load in lung tissues compared to untreated controls, indicating potential as an antitubercular agent .
  • Cytotoxicity Assessment :
    In a comparative study of various benzoic acids, this compound was found to have superior cytotoxic effects on HepG2 cells compared to other derivatives tested. This suggests a unique mechanism of action that warrants further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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